Molecular Weight Shift vs. Non-Gem-Dimethyl Analog
The target compound exhibits a molecular weight of 241.26 g/mol, which is 28.05 g/mol higher than that of methyl 2-(4-amino-2-fluorophenoxy)propanoate (MW = 213.21 g/mol) . This difference corresponds to the replacement of a single hydrogen with a methyl group at the alpha-carbon of the propanoate moiety, turning a chiral center into a quaternary carbon. The MW shift directly affects LC‑MS detection windows and fragmentation patterns, necessitating distinct analytical method parameters for procurement quality control.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 241.26 |
| Comparator Or Baseline | Methyl 2-(4-amino-2-fluorophenoxy)propanoate: 213.21 |
| Quantified Difference | +28.05 g/mol (13.2% increase) |
| Conditions | Calculated from molecular formula; values sourced from chemsrc database entries. |
Why This Matters
A 13.2% molecular weight increase alters chromatographic retention (logP shift) and mass spectrometric ion selection, making the target compound analytically distinguishable from non‑gem‑dimethyl analogs in procurement identity verification workflows.
